1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone is a complex organic compound featuring a thiazole ring, an amino group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone typically involves multi-step organic reactions. One common method includes the reaction of 2-propen-1-ylamine with a thiazole derivative under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Allylamino-4-amino-5-benzoyl-1,3-thiazole
- 4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]phenylmethanone
- 1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one
Uniqueness
1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17N3OS |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
1-[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H17N3OS/c1-5-6-13-10-14-9(12)7(16-10)8(15)11(2,3)4/h5H,1,6,12H2,2-4H3,(H,13,14) |
InChI Key |
PLQYNFCLDJYGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N=C(S1)NCC=C)N |
Origin of Product |
United States |
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